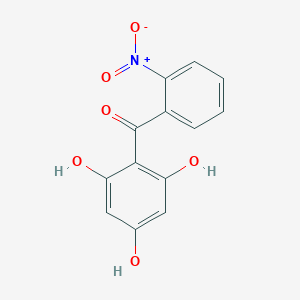
Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- is an organic compound belonging to the class of benzophenones It is characterized by the presence of a methanone group attached to a 2-nitrophenyl and a 2,4,6-trihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,6-trihydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-
- Methanone, (4-hydroxyphenyl)phenyl-
Uniqueness
Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- is unique due to the presence of both nitro and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzophenone derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
61736-69-4 |
|---|---|
Molecular Formula |
C13H9NO6 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(2-nitrophenyl)-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9NO6/c15-7-5-10(16)12(11(17)6-7)13(18)8-3-1-2-4-9(8)14(19)20/h1-6,15-17H |
InChI Key |
SCXDWSNNTBJRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















